5-Ethylhydantoin

Description

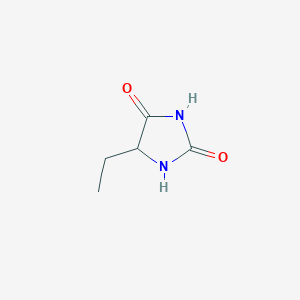

Structure

3D Structure

Properties

IUPAC Name |

5-ethylimidazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2O2/c1-2-3-4(8)7-5(9)6-3/h3H,2H2,1H3,(H2,6,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSBRXBZGVHQUJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C(=O)NC(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301019316 | |

| Record name | 2-Ethylhydantoin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301019316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15414-82-1 | |

| Record name | 5-Ethylhydantoin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015414821 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 15414-82-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75832 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Ethylhydantoin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301019316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-ethylimidazolidine-2,4-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-ETHYLHYDANTOIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TWN24H4XJJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

5-Ethylhydantoin chemical structure and properties

An In-depth Technical Guide to 5-Ethylhydantoin: Structure, Properties, and Applications

Introduction

This compound, also known as 5-ethyl-5-methylimidazolidine-2,4-dione, is a heterocyclic organic compound built upon a hydantoin core.[1] The hydantoin ring system is a five-membered ring containing two nitrogen atoms and two carbonyl groups. This scaffold is of significant interest in medicinal chemistry, serving as a foundational structure for a variety of pharmacologically active agents.[2] The specific substitution of an ethyl and a methyl group at the 5-position of the hydantoin ring gives this compound its unique physicochemical properties and makes it a valuable intermediate in the synthesis of various pharmaceuticals, particularly anticonvulsant drugs.[3][4] This guide provides a comprehensive overview of its chemical structure, properties, synthesis, and key applications for researchers and professionals in drug development.

Chemical Structure and Stereochemistry

The systematic IUPAC name for this compound is 5-ethyl-5-methylimidazolidine-2,4-dione.[1] It is also commonly referred to as methylethylhydantoin.[5] The core of the molecule is the imidazolidine-2,4-dione ring, with the defining feature being the geminal ethyl and methyl substituents at the C5 position.

The presence of four different groups attached to the C5 carbon (an ethyl group, a methyl group, and two distinct nitrogen-containing arms of the ring) renders this position a stereocenter. Consequently, this compound can exist as a pair of enantiomers, (R)-5-ethyl-5-methylhydantoin and (S)-5-ethyl-5-methylhydantoin. Commercially available this compound is typically supplied as a racemic mixture.[6] The stereochemistry of hydantoin derivatives can significantly influence their pharmacological activity, a critical consideration in drug design and development.[7]

Caption: Structure of this compound with the chiral center at C5 marked (*).

Physicochemical Properties

The physical and chemical properties of this compound are crucial for its handling, formulation, and reaction chemistry. A summary of its key properties is presented below.

| Property | Value | Reference(s) |

| CAS Number | 5394-36-5 | [1] |

| Molecular Formula | C₆H₁₀N₂O₂ | [1][8] |

| Molecular Weight | 142.16 g/mol | [1][5] |

| Appearance | White crystalline powder | [9] |

| Melting Point | 144–150 °C | [5] |

| Density | ~1.095 g/cm³ | [5][10] |

| Solubility | Soluble in acetone | [11] |

Synthesis and Derivatization

Bucherer-Bergs Synthesis

A prevalent and efficient method for synthesizing 5-substituted hydantoins, including this compound, is the Bucherer-Bergs reaction. This one-pot, multicomponent reaction provides a straightforward route to the hydantoin core from readily available starting materials.

Experimental Protocol:

-

Reactant Preparation: A ketone (in this case, 2-butanone or ethyl methyl ketone) is reacted with ammonium carbonate and a cyanide source, such as potassium cyanide or sodium cyanide.[12][13] The reaction is typically carried out in a solvent mixture, such as aqueous ethanol.

-

Reaction Conditions: The mixture is heated under reflux for several hours.[12] Industrial-scale synthesis may be optimized for temperature (70-80°C) and pressure (1-2 bar) to achieve high yields.[5]

-

Mechanism: The reaction proceeds through the formation of an aminonitrile intermediate, which then cyclizes upon reaction with cyanate (formed in situ from ammonium carbonate) to yield the hydantoin product.

-

Work-up and Purification: Upon cooling, the this compound product often precipitates from the reaction mixture. It can then be isolated by filtration, washed with cold water, and purified by recrystallization.

The choice of a ketone as the starting material directly determines the substituents at the 5-position of the resulting hydantoin. The use of ammonium carbonate and a cyanide source provides the necessary atoms to construct the heterocyclic ring.

Caption: Workflow of the Bucherer-Bergs reaction for this compound synthesis.

Derivatization

The hydantoin ring of this compound offers sites for further chemical modification. The nitrogen atoms at positions 1 and 3 can be alkylated or acylated to produce a wide range of derivatives with altered properties and biological activities.[3] This derivatization is a key strategy in medicinal chemistry to fine-tune the pharmacological profile of hydantoin-based compounds.[14]

Spectroscopic Analysis

Characterization of this compound is routinely performed using standard spectroscopic techniques:

-

¹H NMR Spectroscopy: The proton NMR spectrum would show characteristic signals for the ethyl group (a triplet and a quartet) and a singlet for the methyl group. The two N-H protons of the hydantoin ring would appear as broad singlets.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum is distinguished by two signals in the carbonyl region (typically >150 ppm) corresponding to the C2 and C4 carbons of the hydantoin ring.[15] Signals for the quaternary C5 carbon and the carbons of the ethyl and methyl substituents would also be present.

-

Infrared (IR) Spectroscopy: The IR spectrum displays characteristic absorption bands. Strong C=O stretching vibrations for the two carbonyl groups are typically observed in the region of 1700-1780 cm⁻¹.[16] The N-H stretching vibrations appear as a broad band around 3100-3300 cm⁻¹.[16][17]

-

Mass Spectrometry: Mass spectrometry would confirm the molecular weight of the compound, with the molecular ion peak [M]+ appearing at m/z 142.[1]

Applications in Medicinal Chemistry and Drug Development

The primary significance of this compound in the pharmaceutical industry lies in its role as a precursor and structural motif for anticonvulsant agents.[3][4] Hydantoin-containing drugs are a well-established class of therapeutics for the management of epilepsy and other seizure disorders.

Derivatives of this compound, such as those with additional phenyl substituents (e.g., Mephenytoin, Ethotoin), have been developed as active pharmaceutical ingredients.[3] The substitution pattern on the hydantoin ring is critical for anticonvulsant activity. For instance, functionalization at the N1 and N3 positions with groups like alkoxymethyl or acyloxymethyl can modulate the compound's efficacy against different types of seizures.[3] The core 5-ethyl-5-substituted structure is a key pharmacophore that interacts with voltage-gated sodium channels, a primary target for many antiepileptic drugs.

Beyond epilepsy, the hydantoin scaffold is explored for a range of other therapeutic applications, including as anticancer agents.[2][18] The versatility of its synthesis and the potential for diverse derivatization make this compound and related compounds a continuing focus of research in the pursuit of novel therapeutics.

Caption: Relationship between this compound and its anticonvulsant derivatives.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as harmful if swallowed.[1] Standard laboratory safety precautions should be observed when handling this compound, including the use of personal protective equipment such as gloves and safety glasses. It should be stored in a cool, dry, and well-ventilated area.[10]

References

-

PubChem. 5-Ethyl-5-methylhydantoin | C6H10N2O2 | CID 82162. PubChem. [Link]

-

ChemBK. 5-ethyl-5-methylhydantoin. ChemBK. [Link]

-

Global Substance Registration System. 5-ETHYL-5-METHYLHYDANTOIN. GSRS. [Link]

-

Vida, J. A., O'Dea, M. H., Samour, C. M., & Reinhard, J. F. (1975). Anticonvulsants. 5. Derivatives of 5-ethyl-5-phenylhydantoin and 5,5-diphenylhydantoin. Journal of Medicinal Chemistry, 18(4), 383–385. [Link]

-

PrepChem.com. Synthesis of 5-ethyl-5-phenyl-hydantoin. PrepChem.com. [Link]

-

PrepChem.com. Synthesis of 5-ethyl-5-(2-thienyl)hydantoin. PrepChem.com. [Link]

-

Stenutz. 5-ethyl-5-methylhydantoin. Stenutz. [Link]

-

Kaur, H., & Blackledge, M. S. (2015). Synthesis, NMR analysis and applications of isotope-labelled hydantoins. Molecules, 20(8), 14837–14856. [Link]

-

Onnis, V., Demurtas, M., Deplano, A., Baldisserotto, A., & Carta, A. (2014). Synthesis of new 5-substituted hydantoins and symmetrical twin-drug type hydantoin derivatives. Chemical & Pharmaceutical Bulletin, 62(5), 429–438. [Link]

-

Więckowska, A., Więckowski, K., Leniak, A., Kołaczkowski, M., & Bucki, A. (2020). The Importance of Stereochemistry in 5-HT7R Modulation—A Case Study of Hydantoin Derivatives. ACS Chemical Neuroscience, 11(11), 1634–1643. [Link]

-

MySkinRecipes. This compound. MySkinRecipes. [Link]

-

Gontora, O., Kandeel, M., & Al-Taher, A. (2023). Recent Development in Hydantoins, Thiohydantoins, and Selenohydantoins as Anticancer Agents: Structure-activity Relationship and Design Strategies. Anti-Cancer Agents in Medicinal Chemistry, 23(1), 2–20. [Link]

-

Khan, I., Ali, S., Hameed, S., Rama, N. H., Hussain, M. T., & Wadood, A. (2014). A New Synthetic Route for Preparation of 5-Methyl-5-Benzylhydantoin: X-Ray Analysis and Theoretical Calculations. Molecules, 19(11), 18888–18901. [Link]

-

Liem, I. A., El-Sayed, W. A., Al-Sanea, M. M., & El-Gazzar, A. R. (2024). DMF-DMA catalyzed Synthesis, molecular docking, in-vitro, in-silico design, and binding free energy studies of novel thiohydantoin derivatives as antioxidant and antiproliferative agents targeting EGFR tyrosine kinase and aromatase cytochrome P450 enzyme. Bioorganic Chemistry, 151, 107601. [Link]

-

University of Toronto Scarborough. IR Spectroscopy. Chemistry Online @ UTSC. [Link]

Sources

- 1. 5-Ethyl-5-methylhydantoin | C6H10N2O2 | CID 82162 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Recent Development in Hydantoins, Thiohydantoins, and Selenohydantoins as Anticancer Agents: Structure-activity Relationship and Design Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Anticonvulsants. 5. Derivatives of 5-ethyl-5-phenylhydantoin and 5,5-diphenylhydantoin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound [myskinrecipes.com]

- 5. Buy 5-Ethyl-5-methylhydantoin | 5394-36-5 [smolecule.com]

- 6. GSRS [gsrs.ncats.nih.gov]

- 7. The Importance of Stereochemistry in 5-HT7R Modulation—A Case Study of Hydantoin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scbt.com [scbt.com]

- 9. chembk.com [chembk.com]

- 10. 5-Ethyl-5-methylhydantoin - Safety Data Sheet [chemicalbook.com]

- 11. 631-07-2 CAS MSDS ((+/-)-5-ETHYL-5-PHENYLHYDANTOIN) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 12. prepchem.com [prepchem.com]

- 13. prepchem.com [prepchem.com]

- 14. Synthesis of new 5-substituted hydantoins and symmetrical twin-drug type hydantoin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. openmedscience.com [openmedscience.com]

- 16. A New Synthetic Route for Preparation of 5-Methyl-5-Benzylhydantoin: X-Ray Analysis and Theoretical Calculations [mdpi.com]

- 17. Chemistry Online @ UTSC [utsc.utoronto.ca]

- 18. DMF-DMA catalyzed Synthesis, molecular docking, in-vitro, in-silico design, and binding free energy studies of novel thiohydantoin derivatives as antioxidant and antiproliferative agents targeting EGFR tyrosine kinase and aromatase cytochrome P450 enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Research Applications of 5-Ethylhydantoin and its Analogs

This guide provides an in-depth technical overview of 5-Ethylhydantoin, a key heterocyclic compound, for researchers, medicinal chemists, and drug development professionals. We will move beyond simple descriptions to explore its foundational role in medicinal chemistry, its primary application in the development of anticonvulsant agents, and the preclinical workflows used to validate its derivatives. This document is structured to provide not just protocols, but the scientific rationale that underpins experimental design and interpretation in this area of research.

Part 1: The Hydantoin Core - A Privileged Scaffold in Drug Discovery

The hydantoin ring system (imidazolidine-2,4-dione) is classified as a "privileged scaffold" in medicinal chemistry.[1] This designation is reserved for molecular frameworks that can bind to multiple, diverse biological targets, making them highly fruitful starting points for drug discovery. The utility of the hydantoin core stems from several key features:

-

Synthetic Accessibility : The core scaffold can be synthesized through established and reliable cyclization reactions, and its multiple substitution sites are amenable to a wide array of chemical modifications.[1][2]

-

Hydrogen Bonding Capability : With two hydrogen bond donors (at N1 and N3) and two hydrogen bond acceptors (the C2 and C4 carbonyls), the scaffold can form robust interactions within biological binding pockets.[1]

-

Structural Rigidity and 3D Diversity : The five-membered ring provides a rigid core that can be used to orient substituents in precise three-dimensional arrangements, which is critical for optimizing target binding.

These characteristics have enabled the development of numerous hydantoin-based drugs with a broad spectrum of pharmacological activities, including the well-known antiepileptic drug Phenytoin, the antibiotic Nitrofurantoin, and the anti-androgen Enzalutamide.[1] The success of these compounds underscores the value of exploring derivatives of this scaffold, such as this compound, for novel therapeutic agents.[1][3]

Caption: Proposed mechanism of this compound derivatives on voltage-gated sodium channels.

Structure-Activity Relationships (SAR)

Decades of research have established clear SAR for the anticonvulsant activity of hydantoins. The choice of substituents at the C5 and N3 positions is critical for efficacy and tolerability.

| Position | Substituent Type | Impact on Anticonvulsant Activity | Rationale / Example |

| C5 | Aromatic Ring (e.g., Phenyl) | Essential for activity against generalized tonic-clonic (MES) seizures. [4] | Provides a critical hydrophobic interaction within the binding site of the sodium channel. Example: Phenytoin (5,5-diphenylhydantoin). |

| C5 | Alkyl Groups (e.g., Ethyl) | Contributes to potency. The combination of one aromatic and one alkyl group is a common and effective motif. | Mephenytoin is metabolized to 5-ethyl-5-phenylhydantoin, which is considered the active agent. [4] |

| C5 | Polar Groups (-NO₂, -CN, -OH) | Generally leads to reduced activity or inactivity. [5] | These groups may negatively impact lipophilicity, hindering blood-brain barrier penetration, or disrupt key binding interactions. |

| N3 | Alkoxymethyl, Acyloxymethyl | Can maintain or slightly decrease activity compared to the parent compound but may improve pharmacokinetic properties. [6] | These modifications can create prodrugs that are metabolized to the active parent hydantoin, potentially improving solubility or bioavailability. |

This systematic exploration allows medicinal chemists to rationally design new analogs with potentially greater potency, improved safety profiles, or novel mechanisms of action. [5]

Part 3: Preclinical Evaluation Workflow

The preclinical evaluation of novel this compound analogs follows a standardized workflow designed to efficiently screen for anticonvulsant efficacy and identify potential liabilities like neurotoxicity.

Caption: Standard preclinical workflow for evaluating novel anticonvulsant hydantoin derivatives.

Protocol 1: Maximal Electroshock (MES) Seizure Assay

-

Objective : To identify compounds with activity against generalized tonic-clonic seizures, the primary target for many hydantoin-based drugs. [7][8]* Causality : This model induces a highly reproducible tonic hindlimb extension seizure through supramaximal electrical stimulation of the brain. Drugs that block voltage-gated sodium channels, like Phenytoin, are exceptionally effective at preventing this specific seizure phenotype, making the MES test a robust and validated primary screen for this class of compounds.

-

Methodology :

-

Animal Preparation : Adult male mice (e.g., ICR strain) are acclimatized for at least one week. On the test day, animals are weighed and sorted into treatment groups (vehicle control, reference drug like Phenytoin, and test compounds at various doses).

-

Compound Administration : The test compound, reference, or vehicle is administered, typically via intraperitoneal (i.p.) injection, at a predetermined time before the seizure induction (e.g., 30-60 minutes, corresponding to the time of peak effect).

-

Stimulation : A corneal electrode is used to deliver a high-frequency electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds).

-

Endpoint Measurement : The primary endpoint is the presence or absence of a tonic hindlimb extension seizure. The abolition of this reflex is considered protection.

-

Data Analysis : The percentage of animals protected at each dose is recorded. This data is then used to calculate the ED₅₀ (the dose at which 50% of the animals are protected) using probit analysis.

-

Protocol 2: Rotarod Neurotoxicity Test

-

Objective : To assess acute neurological toxicity, specifically motor impairment, which is a common dose-limiting side effect of centrally acting drugs. [8]* Causality : This test provides a quantitative measure of motor coordination and balance. A drug that causes sedation, ataxia, or muscle relaxation will impair an animal's ability to remain on the rotating rod. This allows for the determination of a toxic dose (TD₅₀) that can be directly compared to the effective dose (ED₅₀) to gauge the compound's therapeutic window.

-

Methodology :

-

Training : Prior to the test day, mice are trained to stay on the rotarod apparatus (e.g., rotating at 6-10 rpm) for a set duration (e.g., 1-2 minutes). Only animals that successfully complete the training are used.

-

Compound Administration : On the test day, trained animals are administered the test compound or vehicle at the same doses and time course as in the efficacy studies.

-

Testing : At the time of expected peak effect, each mouse is placed on the rotating rod.

-

Endpoint Measurement : The time the animal remains on the rod is recorded, up to a cutoff time. An animal is considered to have failed if it falls off the rod or passively rotates with it.

-

Data Analysis : The dose at which 50% of the animals fail the test (exhibit neurotoxicity) is calculated as the TD₅₀. The Protective Index (PI) is then calculated as PI = TD₅₀ / ED₅₀ . A higher PI indicates a wider and safer therapeutic window. [7]

-

Part 4: this compound as a Versatile Synthetic Intermediate

Beyond its direct biological evaluation, this compound is a valuable building block in synthetic and medicinal chemistry. [9]Its core structure provides a reliable starting point for creating extensive libraries of novel compounds for screening. Researchers leverage its reactivity to build more complex molecules with tailored properties. [10]For example, the nitrogen atoms can be alkylated or acylated, and the C5 position can be further functionalized. This versatility is a key reason why the hydantoin scaffold continues to be a focus of drug discovery programs targeting not only epilepsy but also cancer and infectious diseases. [1][3]

Caption: this compound as a starting scaffold for diverse chemical derivatives.

Conclusion and Future Directions

This compound and its derivatives remain highly relevant in modern neurological research. Its primary application is as a foundational scaffold for the design and synthesis of novel anticonvulsant agents, with a well-understood mechanism of action centered on the modulation of voltage-gated sodium channels. The established preclinical screening workflow, utilizing the MES and rotarod assays, provides a robust system for evaluating new chemical entities based on this core.

Future research will likely focus on synthesizing derivatives with improved selectivity to minimize off-target effects, enhancing pharmacokinetic properties to improve dosing regimens, and exploring multi-target ligands that may offer synergistic efficacy in treatment-resistant forms of epilepsy. The synthetic tractability of the hydantoin scaffold ensures that it will continue to be a valuable tool for medicinal chemists and neuropharmacologists for years to come.

References

-

Study of Some Hyndantion Derivatives as Anticonvulsant Agents. (2020). Progress in Chemical and Biochemical Research. Available from: [Link]

-

Vida, J. A., O'Dea, M. H., Samour, C. M., & Reinhard, J. F. (1975). Anticonvulsants. 5. Derivatives of 5-ethyl-5-phenylhydantoin and 5,5-diphenylhydantoin. Journal of Medicinal Chemistry, 18(4), 383–385. Available from: [Link]

-

Additive Anticonvulsant Profile and Molecular Docking Analysis of 5,5′-Diphenylhydantoin Schiff Bases and Phenytoin. (2023). MDPI. Available from: [Link]

-

This compound. MySkinRecipes. Available from: [Link]

-

Holtzer, P. A. F. H. (1952). [Value of 3-methyl-5, 5-phenyl-ethyl-hydantoin in therapy of epilepsy]. Belgisch Tijdschrift voor Geneeskunde, 8(18), 817–831. Available from: [Link]

-

Epilepsy; treatment with new drug; 3-methyl 5,5-phenyl-ethyl-hydantoin (phenantoin). (1946). The American Journal of Psychiatry, 103(2), 154–158. Available from: [Link]

-

5-Ethyl-5-methylhydantoin. PubChem. Available from: [Link]

-

Synthesis and characterization of new 5,5′-dimethyl- and 5,5′-diphenylhydantoin-conjugated hemorphin derivatives designed as potential anticonvulsant agents. (n.d.). RSC Publishing. Available from: [Link]

-

Recent applications of hydantoin and thiohydantoin in medicinal chemistry. (2019). European Journal of Medicinal Chemistry, 164, 587-614. Available from: [Link]

-

Recent Development in Hydantoins, Thiohydantoins, and Selenohydantoins as Anticancer Agents: Structure-activity Relationship and Design Strategies. PubMed. Available from: [Link]

-

Dual mechanisms of action of the 5-benzylidene-hydantoin UPR1024 on lung cancer cell lines. PubMed. Available from: [Link]

-

Anticonvulsant activity of phenylmethylenehydantoins: a structure-activity relationship study. PubMed. Available from: [Link]

-

Synthesis of new 5-substituted hydantoins and symmetrical twin-drug type hydantoin derivatives. (2014). Chemical & Pharmaceutical Bulletin, 62(5), 429-438. Available from: [Link]

-

Recent Biological Applications and Chemical Synthesis of Thiohydantoins. SN Applied Sciences. Available from: [Link]

Sources

- 1. Recent applications of hydantoin and thiohydantoin in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. jchemrev.com [jchemrev.com]

- 3. Recent Development in Hydantoins, Thiohydantoins, and Selenohydantoins as Anticancer Agents: Structure-activity Relationship and Design Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pcbiochemres.com [pcbiochemres.com]

- 5. Anticonvulsant activity of phenylmethylenehydantoins: a structure-activity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Anticonvulsants. 5. Derivatives of 5-ethyl-5-phenylhydantoin and 5,5-diphenylhydantoin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis and characterization of new 5,5′-dimethyl- and 5,5′-diphenylhydantoin-conjugated hemorphin derivatives designed as potential anticonvulsant agents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. This compound [myskinrecipes.com]

- 10. Synthesis of new 5-substituted hydantoins and symmetrical twin-drug type hydantoin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

synthesis of 5-Ethylhydantoin from ethylamine

An In-depth Technical Guide for the Synthesis of 5-Ethylhydantoin from Ethylamine

Abstract

The hydantoin scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1] This guide provides a comprehensive, in-depth technical overview for the synthesis of this compound, a valuable building block, from the non-traditional precursor, ethylamine. The presented strategy is a multi-step approach, necessitated by the need to transform the C2 amine into a C3 carbonyl synthon suitable for direct hydantoin ring formation. This paper details a robust two-part synthetic pathway: (1) the conversion of ethylamine to propionaldehyde via a Grignard reagent intermediate, and (2) the subsequent cyclization to this compound using the well-established Bucherer-Bergs reaction. We will explore the underlying chemical principles, provide detailed, field-proven experimental protocols, and discuss critical process parameters, safety considerations, and characterization methodologies. This document is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically grounded guide to this synthesis.

Introduction and Strategic Overview

Hydantoins, or imidazolidine-2,4-diones, are five-membered heterocyclic compounds that exhibit a wide array of biological activities, including anticonvulsant, antiarrhythmic, and anticancer properties.[2][3] Their synthetic accessibility and the ability to substitute them at various positions make them a cornerstone in drug discovery and development.[1] The target molecule, this compound, possesses a single ethyl substituent at the C5 position, making it a chiral center and a key intermediate for more complex pharmaceutical agents.

The primary challenge addressed in this guide is the synthesis of this compound starting from ethylamine (CH₃CH₂NH₂).[4] Direct incorporation of ethylamine into the C5 position of the hydantoin ring is not feasible through standard methodologies. The most efficient and versatile method for constructing 5-substituted hydantoins is the Bucherer-Bergs multicomponent reaction, which requires a carbonyl compound (an aldehyde or ketone) as the electrophilic precursor.[5][6] Therefore, a logical and robust synthetic strategy involves the preliminary conversion of ethylamine into a suitable C3 aldehyde, propionaldehyde (CH₃CH₂CHO).

This guide is structured to follow this two-part synthetic strategy, providing the scientific rationale and detailed procedures for each stage.

Retrosynthetic Analysis

A retrosynthetic approach reveals the logical disconnection of this compound back to readily available starting materials derived from ethylamine. The key disconnection is the Bucherer-Bergs reaction, leading back to propionaldehyde. Propionaldehyde can be conceptually formed from an ethyl nucleophile (like a Grignard reagent) and a formylating agent. This ethyl synthon is directly accessible from ethylamine.

Caption: Retrosynthetic analysis of this compound.

Part A: Synthesis of Propionaldehyde from Ethylamine

This section details the necessary conversion of ethylamine into the C3 carbonyl precursor required for the subsequent cyclization reaction. The chosen pathway involves converting the amine into a good leaving group, followed by nucleophilic substitution to form an organohalide, which is then used to prepare a Grignard reagent for subsequent formylation.

Mechanistic Rationale and Workflow

The conversion of a primary amine to an alkyl halide can be achieved through various methods, including diazotization with nitrous acid followed by treatment with a halide salt. For robustness, we will consider the conversion of ethylamine to ethyl bromide. Ethyl bromide is then reacted with magnesium metal in anhydrous ether to form the highly nucleophilic Grignard reagent, ethylmagnesium bromide. The final step in this sequence is the reaction of this Grignard reagent with a suitable formylating agent, such as triethyl orthoformate, followed by acidic workup to hydrolyze the resulting acetal to propionaldehyde.

Caption: Experimental workflow for Part A.

Detailed Experimental Protocol: Propionaldehyde Synthesis

Materials & Reagents

| Reagent | Formula | Molar Mass ( g/mol ) | Quantity | Moles |

| Ethylamine (70% in H₂O) | CH₃CH₂NH₂ | 45.08 | 32.2 g | 0.50 |

| Hydrobromic Acid (48%) | HBr | 80.91 | 170 g | 1.00 |

| Sodium Nitrite | NaNO₂ | 69.00 | 38.0 g | 0.55 |

| Magnesium Turnings | Mg | 24.31 | 13.4 g | 0.55 |

| Anhydrous Diethyl Ether | (C₂H₅)₂O | 74.12 | 400 mL | - |

| Iodine | I₂ | 253.81 | 1 crystal | - |

| Triethyl Orthoformate | HC(OC₂H₅)₃ | 148.20 | 74.1 g | 0.50 |

| Sulfuric Acid (2 M) | H₂SO₄ | 98.08 | ~250 mL | - |

Procedure:

-

Synthesis of Ethyl Bromide: In a well-ventilated fume hood, cool a 1 L three-necked flask in an ice bath. To the flask, add ethylamine solution followed by the slow, dropwise addition of hydrobromic acid with stirring. Prepare a solution of sodium nitrite in 50 mL of water and add it dropwise to the cold ethylamine salt solution. The reaction is exothermic and will produce nitrogen gas. Allow the reaction to stir for 1 hour as it warms to room temperature. The resulting ethyl bromide will form a lower organic layer. Separate the layers, wash the organic layer with water, then with saturated sodium bicarbonate solution, and finally with brine. Dry over anhydrous magnesium sulfate and distill to obtain pure ethyl bromide.

-

Grignard Reagent Formation: Flame-dry a 500 mL three-necked flask equipped with a reflux condenser and a dropping funnel. Add the magnesium turnings and a single crystal of iodine. Add 50 mL of anhydrous diethyl ether. In the dropping funnel, place the synthesized ethyl bromide dissolved in 150 mL of anhydrous ether. Add a small portion of the ethyl bromide solution to the magnesium. The reaction should initiate, indicated by bubbling and the disappearance of the iodine color. Once initiated, add the remaining ethyl bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete reaction.

-

Formylation and Hydrolysis: Cool the Grignard solution in an ice bath. Add a solution of triethyl orthoformate in 100 mL of anhydrous ether dropwise with vigorous stirring. After the addition, allow the mixture to warm to room temperature and stir for 2 hours. Cool the reaction mixture again and slowly quench by adding 2 M sulfuric acid until the aqueous layer is acidic. Transfer the mixture to a separatory funnel. The propionaldehyde will be in the ether layer. Separate the layers and extract the aqueous layer twice with diethyl ether. Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Carefully distill the ether solution. Propionaldehyde is volatile (b.p. 46-50 °C), so a fractional distillation apparatus is recommended. Collect the fraction corresponding to propionaldehyde.

Part B: Bucherer-Bergs Synthesis of this compound

This one-pot, multicomponent reaction is a highly efficient method for converting aldehydes into 5-substituted hydantoins.[5][7]

Mechanism of the Bucherer-Bergs Reaction

The reaction proceeds through several key steps, demonstrating the elegance of multicomponent reactions:[7][8]

-

Cyanohydrin Formation: The aldehyde (propionaldehyde) reacts with a cyanide ion (from KCN or NaCN) to form a cyanohydrin intermediate.

-

Aminonitrile Formation: Ammonia, generated in situ from the decomposition of ammonium carbonate, reacts with the cyanohydrin via an SN2 reaction to displace the hydroxyl group and form an aminonitrile.

-

Carbamic Acid Formation: The nitrogen of the aminonitrile performs a nucleophilic addition to carbon dioxide (also from ammonium carbonate), forming a cyano-containing carbamic acid.

-

Intramolecular Cyclization: The carbamic acid undergoes an intramolecular cyclization to form a 5-imino-oxazolidin-2-one.

-

Rearrangement: This intermediate rearranges via an isocyanate intermediate to yield the final, more stable this compound product.

Sources

- 1. Recent applications of hydantoin and thiohydantoin in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Ethylamine - Wikipedia [en.wikipedia.org]

- 5. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. encyclopedia.pub [encyclopedia.pub]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. Bucherer–Bergs reaction - Wikipedia [en.wikipedia.org]

5-Ethylhydantoin IUPAC name and synonyms

An In-Depth Technical Guide to 5-Ethylhydantoin and Its Derivatives for Researchers and Drug Development Professionals

This guide provides a comprehensive overview of this compound and its significant derivatives, focusing on their chemical nomenclature, properties, synthesis, and applications in the scientific field.

The hydantoin ring system, a five-membered heterocycle containing two nitrogen atoms, is a privileged scaffold in medicinal chemistry.[1][2][3] Its structural features, including hydrogen bond donors and acceptors, and the potential for substitution at multiple positions, make it a versatile building block for the design of therapeutic agents.[1][2][3] Several clinically used drugs, such as phenytoin and nitrofurantoin, feature the hydantoin core, highlighting its importance in drug discovery.[2][3]

The Core Moiety: this compound

IUPAC Name: 5-ethylimidazolidine-2,4-dione

Synonyms:

-

5-Ethyl-2,4-imidazolidinedione

This compound is a derivative of hydantoin with an ethyl group substituted at the 5th position. It serves as a foundational structure for more complex and often more biologically active molecules.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 15414-82-1 | [4] |

| Molecular Formula | C₅H₈N₂O₂ | [4] |

| Molecular Weight | 128.13 g/mol | [4] |

| Appearance | White to almost white crystalline powder | [4] |

| Melting Point | 117 - 121 °C | [4] |

Applications of this compound

While less studied than its 5,5-disubstituted counterparts, this compound is recognized for its utility in several areas:

-

Pharmaceutical Development: It acts as a crucial intermediate in the synthesis of more complex pharmaceutical compounds.[4]

-

Polymer Chemistry: This compound is used in creating specialty polymers, enhancing their durability and thermal stability.[4]

-

Agrochemicals: It is used in the formulation of pesticides and herbicides as a stabilizer.[4]

-

Cosmetic Formulations: Incorporated into skincare products for its moisturizing properties.[4]

-

Food Preservation: It can act as a preservative by inhibiting microbial growth.[4]

Key Derivative: 5-Ethyl-5-methylhydantoin

The addition of a methyl group at the 5-position alongside the ethyl group significantly alters the molecule's properties and applications.

IUPAC Name: 5-ethyl-5-methylimidazolidine-2,4-dione[5]

Synonyms:

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 5394-36-5 | [5] |

| Molecular Formula | C₆H₁₀N₂O₂ | [5][6] |

| Molecular Weight | 142.16 g/mol | [5][6] |

| Appearance | Liquid; Pellets or Large Crystals | [5] |

| Melting Point | 144–150°C | [6][8] |

| Hydrogen Bond Donor Count | 2 | [5] |

| Hydrogen Bond Acceptor Count | 2 | [5] |

Synthesis of 5-Ethyl-5-methylhydantoin

The industrial synthesis of 5-ethyl-5-methylhydantoin is commonly achieved through the Bucherer-Bergs reaction .[6] This multi-component reaction offers an efficient route to 5,5-disubstituted hydantoins.

Reaction Scheme: The general principle of the Bucherer-Bergs reaction involves the reaction of a ketone (in this case, butan-2-one) with ammonium carbonate and a cyanide source (like sodium or potassium cyanide).

A diagram of the Bucherer-Bergs reaction for 5-Ethyl-5-methylhydantoin synthesis.

Experimental Protocol (Industrial Example): The Bucherer-Bergs reaction is typically performed in an aqueous medium under optimized conditions to achieve high yields.[6]

-

Combine butan-2-one, ammonium carbonate, and sodium cyanide in an aqueous solution.

-

Heat the mixture to 70-80°C.

-

Maintain the pressure at 1-2 bar.

-

Allow the reaction to proceed for a residence time of 2-5 hours.

-

Cool the solution to precipitate the 5-ethyl-5-methylhydantoin product.

-

Filter and wash the precipitate to obtain the final product with yields typically ranging from 80-90%.[6]

Applications and Significance

5-Ethyl-5-methylhydantoin is a chiral active pharmaceutical ingredient.[5] Its structure allows for:

-

Ring-opening reactions to form α-amino acids like isovaline.[6]

-

Functionalization at the 1 and 3 positions of the hydantoin ring.[6]

-

Biological activity through interactions with enzymes and membranes.[6]

It is primarily used as a laboratory chemical and as an ion exchange agent.[5]

Key Derivative: 5-Ethyl-5-phenylhydantoin

The introduction of a bulky, aromatic phenyl group at the 5-position confers distinct properties and significant biological activity.

IUPAC Name: 5-ethyl-5-phenylimidazolidine-2,4-dione[9]

Synonyms:

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 631-07-2 | [9] |

| Molecular Formula | C₁₁H₁₂N₂O₂ | [9] |

| Molecular Weight | 204.22 g/mol | [9] |

| Melting Point | 195-200 °C | [11] |

| Water Solubility | 804.4 mg/L (at 37 °C) | [11] |

Synthesis of 5-Ethyl-5-phenylhydantoin

Similar to its methyl-substituted counterpart, 5-ethyl-5-phenylhydantoin can be synthesized via the Bucherer-Bergs reaction, starting from propiophenone.

Experimental Protocol:

-

A solution of propiophenone (0.2 mol), ammonium carbonate (0.8 mol) dissolved in 300 ml of water, and potassium cyanide (0.4 mol) in 300 ml of ethanol is prepared.[10]

-

The mixture is heated under reflux for 8 hours with stirring.[10]

-

The solution is then cooled in an ice-salt mixture, causing the hydantoin to precipitate.[10]

-

The precipitate is filtered off and washed with water to yield 5-ethyl-5-phenylhydantoin.[10]

Workflow for the synthesis of 5-Ethyl-5-phenylhydantoin.

Pharmacological Significance

5-Ethyl-5-phenylhydantoin is classified as an anticonvulsant , used to prevent or reduce the severity of seizures.[9] It is a known human metabolite of mephenytoin and has identified metabolites such as Nirvanol N-glucuronide.[9]

Analytical Methodologies

The detection and quantification of hydantoin derivatives are crucial in various applications, from pharmaceutical quality control to food safety. A common analytical technique is Gas Chromatography-Mass Spectrometry (GC-MS) .[12][13]

Sample Preparation and Analysis Protocol for a Food Matrix (Example): This protocol outlines a general procedure for extracting and analyzing a hydantoin derivative like 5,5-dimethylhydantoin from a food sample.[12]

-

Homogenization: Homogenize 5 g of the sample.

-

Extraction: Add 20 mL of 0.1% formic acid in ethyl acetate and shake. Repeat this step three times.

-

Sonication: Sonicate the mixture for 15 minutes.

-

Evaporation: Evaporate the extracted solution to dryness.

-

Re-dissolution: Re-dissolve the residue in 2 mL of methanol.

-

Filtration: Filter the solution using a 0.45 µm syringe filter.

-

Injection: Inject the filtered solution into the GC-MS for analysis.[12]

Conclusion

This compound and its derivatives, particularly 5-ethyl-5-methylhydantoin and 5-ethyl-5-phenylhydantoin, are compounds of significant interest in both industrial and pharmaceutical chemistry. Their synthesis, primarily through the robust Bucherer-Bergs reaction, and their diverse applications underscore the versatility of the hydantoin scaffold. For researchers and drug development professionals, a thorough understanding of these molecules' properties and synthesis pathways is essential for leveraging their potential in creating novel materials and therapeutic agents.

References

-

PubChem. (n.d.). 5-Ethyl-5-methylhydantoin. National Center for Biotechnology Information. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 5-ethyl-5-phenyl-hydantoin. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 5-ethyl-5-(2-thienyl)hydantoin. Retrieved from [Link]

-

ChemBK. (2024, April 9). 5-ethyl-5-methylhydantoin. Retrieved from [Link]

-

Lee, D. S., Shim, J. W., & Shin, J. W. (2024). Development and validation of an analytical method for the determination of 5,5-dimethylhydantoin in various processed food. Food Science and Biotechnology, 34(6), 1309–1316. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Synthesis of new 5-benzylidene-hydantoin esters. Retrieved from [Link]

-

PubChem. (n.d.). 5-Methylhydantoin. National Center for Biotechnology Information. Retrieved from [Link]

-

SpringerLink. (n.d.). Recent Biological Applications and Chemical Synthesis of Thiohydantoins. Retrieved from [Link]

-

ResearchGate. (n.d.). Recent applications of hydantoin and thiohydantoin in medicinal chemistry. Retrieved from [Link]

-

PubMed. (2019, February 15). Recent applications of hydantoin and thiohydantoin in medicinal chemistry. Retrieved from [Link]

-

PubChem. (n.d.). Nirvanol. National Center for Biotechnology Information. Retrieved from [Link]

-

PubMed. (2024, December 21). Development and validation of an analytical method for the determination of 5,5-dimethylhydantoin in various processed food. Retrieved from [Link]

-

MDPI. (n.d.). A New Synthetic Route for Preparation of 5-Methyl-5-Benzylhydantoin: X-Ray Analysis and Theoretical Calculations. Retrieved from [Link]

Sources

- 1. Recent applications of hydantoin in medicinal chemistry_Chemicalbook [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. Recent applications of hydantoin and thiohydantoin in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. 5-Ethyl-5-methylhydantoin | C6H10N2O2 | CID 82162 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Buy 5-Ethyl-5-methylhydantoin | 5394-36-5 [smolecule.com]

- 7. chemicalbook.com [chemicalbook.com]

- 8. chembk.com [chembk.com]

- 9. Nirvanol | C11H12N2O2 | CID 91480 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. prepchem.com [prepchem.com]

- 11. 631-07-2 CAS MSDS ((+/-)-5-ETHYL-5-PHENYLHYDANTOIN) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 12. Development and validation of an analytical method for the determination of 5,5-dimethylhydantoin in various processed food - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Development and validation of an analytical method for the determination of 5,5-dimethylhydantoin in various processed food - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Landscape of 5-Substituted Hydantoins: A Technical Guide to 5-Ethylhydantoin and its Prominent Analogue, 5-Ethyl-5-methylhydantoin

For the Attention of Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the chemical identity, synthesis, and potential applications of 5-substituted hydantoins, with a primary focus on clarifying the landscape around "5-Ethylhydantoin" and providing a comprehensive overview of the well-characterized and commercially significant analogue, 5-Ethyl-5-methylhydantoin .

A thorough investigation of chemical databases indicates that while the term "this compound" is used, it most commonly refers to the more substituted and stable compound, 5-Ethyl-5-methylhydantoin. For the purpose of providing actionable and accurate scientific information, this guide will center on the latter, a compound with established properties and a registered CAS number.

Chemical Identity and Physicochemical Properties

The cornerstone of any chemical investigation is the unambiguous identification of the substance . 5-Ethyl-5-methylhydantoin is registered under CAS Number 5394-36-5 .[1][2] A deprecated CAS number for this compound is 16820-12-5.[1][3][4]

The structural and physical properties of 5-Ethyl-5-methylhydantoin are summarized in the table below:

| Property | Value | Source |

| CAS Number | 5394-36-5 | [2] |

| Molecular Formula | C₆H₁₀N₂O₂ | [1][2][3][5] |

| Molecular Weight | 142.16 g/mol | [2][5] |

| IUPAC Name | 5-Ethyl-5-methylimidazolidine-2,4-dione | |

| Synonyms | Methylethylhydantoin, 5-Methyl-5-ethylhydantoin, NSC 1020 | [6] |

| Melting Point | 144-150 °C | [2][6] |

| Appearance | White crystalline powder | [1] |

| Solubility | Soluble in water |

Synthesis of 5-Ethyl-5-methylhydantoin: The Bucherer-Bergs Reaction

The most prevalent and industrially significant method for the synthesis of 5,5-disubstituted hydantoins, including 5-Ethyl-5-methylhydantoin, is the Bucherer-Bergs reaction . This one-pot, multicomponent reaction offers an efficient route to the hydantoin core structure.

The reaction proceeds through the condensation of a ketone (in this case, butan-2-one), with ammonium carbonate and a cyanide source, typically sodium or potassium cyanide. The key intermediate is an aminonitrile, which then cyclizes in the presence of carbon dioxide (from the decomposition of ammonium carbonate) to form the hydantoin ring.

Caption: The Bucherer-Bergs reaction pathway for the synthesis of 5-Ethyl-5-methylhydantoin.

Experimental Protocol: Synthesis of 5-Ethyl-5-methylhydantoin

This protocol is a generalized representation of the Bucherer-Bergs reaction and should be adapted and optimized based on laboratory safety protocols and desired scale.

Materials:

-

Butan-2-one (Methyl ethyl ketone)

-

Ammonium carbonate

-

Sodium cyanide

-

Ethanol

-

Water

-

Hydrochloric acid (for acidification)

-

Standard laboratory glassware and safety equipment

Procedure:

-

Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a reflux condenser and a magnetic stirrer.

-

Reagent Addition: To the flask, add ammonium carbonate and water, and stir until dissolved. Cautiously add sodium cyanide and stir until a homogenous solution is achieved.

-

Ketone Addition: Add butan-2-one to the reaction mixture.

-

Reaction Conditions: Heat the mixture to reflux (typically 60-80°C) and maintain for several hours with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully acidify the solution with hydrochloric acid to precipitate the crude product.

-

Purification: Filter the crude 5-Ethyl-5-methylhydantoin, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water mixture) to obtain a purified product.

Analytical Methods for Characterization

The identity and purity of synthesized 5-Ethyl-5-methylhydantoin can be confirmed using a suite of standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the molecular structure by identifying the chemical shifts and coupling constants of the ethyl and methyl groups, as well as the carbonyl carbons of the hydantoin ring.

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the N-H and C=O functional groups present in the hydantoin ring.[1]

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound.

-

Melting Point Analysis: A sharp melting point range close to the literature value is a good indicator of purity.

Applications in Research and Drug Development

Hydantoin and its derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities. While specific applications for 5-Ethyl-5-methylhydantoin are not as extensively documented as for other hydantoins like phenytoin, its structural motif suggests potential areas of exploration.

Core Scaffold in Medicinal Chemistry

The hydantoin ring is considered a "privileged scaffold" in drug discovery. This is due to its ability to serve as a rigid framework for the presentation of various substituents in a defined three-dimensional space, allowing for interaction with a wide range of biological targets. The ethyl and methyl groups at the 5-position of 5-Ethyl-5-methylhydantoin provide a starting point for further chemical modification to explore structure-activity relationships (SAR).

Potential as an Intermediate in Synthesis

5-Ethyl-5-methylhydantoin can serve as a valuable intermediate for the synthesis of more complex molecules. The nitrogen atoms of the hydantoin ring can be alkylated or acylated, and the carbonyl groups can potentially undergo further reactions, providing avenues to novel chemical entities. For instance, the synthesis of 5-ethyl-5-phenyl-hydantoin, a known anticonvulsant, follows a similar synthetic route, highlighting the utility of the hydantoin core in generating neurologically active compounds.[7]

Caption: A conceptual workflow for utilizing 5-Ethyl-5-methylhydantoin in a drug discovery program.

Agrochemical and Other Industrial Applications

Derivatives of hydantoin have also found applications in the agrochemical industry. For example, 5-[2-(Methylthio)ethyl]hydantoin is used in the production of L-amino acids and has applications as a plant growth regulator.[8][9] While direct applications of 5-Ethyl-5-methylhydantoin in this sector are less documented, its structural similarity to other bioactive hydantoins suggests potential for investigation.

Conclusion

While the query for "this compound" leads to the more chemically prevalent and stable 5-Ethyl-5-methylhydantoin (CAS: 5394-36-5) , this technical guide provides a foundational understanding of this compound for researchers and drug development professionals. Its straightforward synthesis via the Bucherer-Bergs reaction, coupled with the privileged nature of the hydantoin scaffold, makes it a valuable starting point for synthetic and medicinal chemistry endeavors. Further exploration of its biological activity and potential as a synthetic intermediate is warranted to fully unlock its potential in various scientific and industrial applications.

References

-

PrepChem. Synthesis of 5-ethyl-5-(2-thienyl)hydantoin. [Link]

-

PrepChem. Synthesis of 5-ethyl-5-phenyl-hydantoin. [Link]

-

PubChem. 5-Ethyl-5-methylhydantoin. [Link]

-

ChemBK. 5-ethyl-5-methylhydantoin. [Link]

Sources

- 1. 5-Ethyl-5-methylhydantoin | C6H10N2O2 | CID 82162 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 5-乙基-5-甲基乙内酰脲 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. chembk.com [chembk.com]

- 4. chemicalbook.com [chemicalbook.com]

- 5. scbt.com [scbt.com]

- 6. Buy 5-Ethyl-5-methylhydantoin | 5394-36-5 [smolecule.com]

- 7. prepchem.com [prepchem.com]

- 8. 5-(2-(Methylthio)ethyl)imidazolidine-2,4-dione , 95+% , 13253-44-6 - CookeChem [cookechem.com]

- 9. chemimpex.com [chemimpex.com]

An In-depth Technical Guide to the Solubility of 5-Ethylhydantoin in Organic Solvents

Abstract

The solubility of active pharmaceutical ingredients (APIs) in organic solvents is a critical physicochemical property that governs many aspects of drug development, from synthesis and purification to formulation and bioavailability. This technical guide provides a comprehensive overview of the principles and practices for determining and modeling the solubility of 5-Ethylhydantoin, a key heterocyclic compound. Due to the limited availability of public domain quantitative solubility data for this compound, this guide will leverage a detailed case study on the closely related analog, 5,5-Dimethylhydantoin, to illustrate the experimental and theoretical concepts. This guide is intended for researchers, scientists, and drug development professionals, offering both practical, field-proven insights and a robust theoretical framework.

Introduction: The Significance of Solubility in Pharmaceutical Development

This compound is a derivative of hydantoin, a five-membered heterocyclic ring structure. Hydantoin and its derivatives are of significant interest in medicinal chemistry due to their diverse biological activities, including anticonvulsant, antiarrhythmic, and antitumor properties. The solubility of this compound in various organic solvents is a fundamental parameter that influences:

-

Crystallization and Purification: The selection of an appropriate solvent system is paramount for obtaining a crystalline solid with the desired purity, crystal habit, and polymorphic form.

-

Process Development and Scale-up: Solubility data are essential for designing and optimizing manufacturing processes, including reaction, extraction, and filtration steps.

-

Formulation Design: Understanding the solubility of an API in different excipients and solvent systems is crucial for developing stable and effective dosage forms, such as oral solids, injectables, and topical preparations.

-

Bioavailability: The dissolution rate of a drug, which is directly related to its solubility, is often the rate-limiting step for the absorption of poorly water-soluble compounds.

Given its importance, a thorough understanding of the solubility of this compound is indispensable for its successful development as a therapeutic agent.

Physicochemical Properties of Hydantoin Derivatives

Before delving into solubility, it is essential to understand the basic physicochemical properties of the solute. While specific data for this compound is sparse, we can infer some characteristics from its structure and related compounds.

| Property | This compound | 5,5-Dimethylhydantoin | 5-Ethyl-5-methylhydantoin |

| Molecular Formula | C₅H₈N₂O₂[1] | C₅H₈N₂O₂[2] | C₆H₁₀N₂O₂[3] |

| Molecular Weight | 128.13 g/mol [1] | 128.13 g/mol [2] | 142.16 g/mol [3] |

| Melting Point | 117 - 121 °C[1] | 178 °C[2] | Not available |

| Appearance | White to almost white crystalline powder[1] | White, crystalline solid[2] | Liquid; Pellets or Large Crystals[3] |

Note: Data for 5-Ethyl-5-methylhydantoin is included for comparative purposes.

The presence of both hydrogen bond donor (N-H) and acceptor (C=O) groups in the hydantoin ring suggests that its solubility will be significantly influenced by the hydrogen bonding capacity of the solvent.

Experimental Determination of Solubility: The Shake-Flask Method

The isothermal shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a solid in a liquid.[4] It involves agitating an excess amount of the solid in the solvent at a constant temperature until equilibrium is reached.

Causality Behind Experimental Choices

The choice of the shake-flask method is deliberate. It is considered the "gold standard" for equilibrium solubility measurements because it allows for a direct determination of the thermodynamic solubility, provided that the system has reached true equilibrium.[4] The key is to ensure that the solution is genuinely saturated and that no supersaturation or incomplete dissolution is present.

Step-by-Step Experimental Protocol

The following protocol outlines the determination of this compound (or its analog) solubility using the shake-flask method.

-

Preparation of Materials:

-

Ensure the this compound is of high purity and has a consistent particle size. The polymorphic form should be characterized and controlled.

-

Use high-purity (e.g., HPLC grade) organic solvents.

-

Prepare a series of small, sealable glass vials or flasks.

-

-

Sample Preparation:

-

Add an excess amount of this compound to each vial. A general rule of thumb is to add at least twice the estimated amount needed for saturation. This ensures that a solid phase remains at equilibrium.

-

Carefully add a known volume or weight of the desired organic solvent to each vial.

-

-

Equilibration:

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a constant-temperature shaker bath set to the desired temperature (e.g., 298.15 K). Precise temperature control is critical as solubility is highly temperature-dependent.[5]

-

Agitate the vials for a predetermined period to allow the system to reach equilibrium. The equilibration time should be determined experimentally by taking samples at different time points until the concentration of the solute in the solution remains constant. This can range from 24 to 72 hours.[6]

-

-

Phase Separation:

-

Once equilibrium is reached, cease agitation and allow the solid to settle.

-

Carefully withdraw a sample of the supernatant liquid using a syringe fitted with a solvent-resistant filter (e.g., 0.45 µm PTFE) to remove any undissolved solid particles. This step is crucial to avoid artificially high solubility values.

-

-

Analysis:

-

Accurately dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical method.

-

Determine the concentration of this compound in the diluted sample using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Prepare a calibration curve using standard solutions of known this compound concentrations to quantify the amount in the experimental samples.

-

-

Data Calculation:

-

Calculate the solubility of this compound in the solvent at the given temperature, typically expressed as mole fraction (x), mass fraction (w), or grams per 100 g of solvent.

-

Experimental Workflow Diagram

Caption: Logical flow from experimental data to predictive thermodynamic modeling.

Practical Considerations and Quality Control

To ensure the generation of high-quality and reliable solubility data, several practical aspects must be considered:

-

Purity of Solute and Solvents: The presence of impurities can significantly affect solubility. Therefore, using highly purified materials is essential. * Solid Phase Characterization: It is crucial to characterize the solid phase before and after the solubility experiment (e.g., using X-ray powder diffraction) to ensure that no polymorphic transformations or solvate formation has occurred. [7]* Attainment of Equilibrium: As mentioned earlier, confirming that true equilibrium has been reached is critical. This can be done by approaching equilibrium from both undersaturation and supersaturation, if possible.

-

Analytical Method Validation: The analytical method used for concentration determination must be validated for accuracy, precision, linearity, and specificity.

Conclusion

This technical guide has provided a comprehensive framework for understanding, determining, and modeling the solubility of this compound in organic solvents. By leveraging a case study of the closely related 5,5-Dimethylhydantoin, we have illustrated the practical application of the shake-flask method and the utility of thermodynamic models such as the modified Apelblat, NRTL, and UNIQUAC equations. For researchers and professionals in drug development, a thorough and systematic approach to solubility assessment is not merely a procedural step but a foundational element for informed decision-making throughout the entire development lifecycle.

References

-

Wikipedia. (2023). UNIQUAC. Retrieved from [Link]

- Monteiro, P. F., Silva-Barcellos, N. M., Caldeira, T. G., Reis, A. C. C., Ribeiro, A. S., & de Souza, J. (2018). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guidelines. Brazilian Journal of Pharmaceutical Sciences, 54(1).

-

Wikipedia. (2023). Non-random two-liquid model. Retrieved from [Link]

-

PubChem. (n.d.). Dimethylhydantoin. Retrieved from [Link]

- Hefter, G. T., & Tomkins, R. P. T. (Eds.). (2019). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure.

-

Thomsen, K. (n.d.). Extended UNIQUAC model for electrolyte solutions. Retrieved from [Link]

- Völgyi, G., Baka, E., Box, K. J., Comer, J. E., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(1), 135-141.

-

USP-NF. (2016). <1236> Solubility Measurements. Retrieved from [Link]

- Marques, M. R. C., & Loebenberg, R. (2012). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies, 19(4), 43-47.

-

Pharmaceutical Sciences. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 5,5-Dimethylhydantoin. Retrieved from [Link]

- Meniai, A. H., & Newsham, D. M. T. (2015). Modeling of Solid-Liquid Equilibria Using a Group Based NRTL Equation. Chemical Engineering Transactions, 43, 169-174.

- Experimental and Computational Methods Pertaining to Drug Solubility. (2011). IntechOpen.

-

SCM. (n.d.). UNIFAC theory. Retrieved from [Link]

-

ResearchGate. (n.d.). Parameters of the modified Apelblat equation for metamizol monohydrate.... Retrieved from [Link]

- Wang, X., et al. (2023).

-

ResearchGate. (n.d.). Prediction Capabilities of the UNIQUAC model. Retrieved from [Link]

-

Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

- Journal of Chemical & Engineering Data. (2022). Solubility Determination, Solvent Effect, Thermodynamic Modeling, and Preferential Solvation of 2-Cyanoacetamide in Four Aqueous Binary Mixtures of Alcohols.

- Journal of Chemical & Engineering Data. (2023). Solubility and Thermodynamic Modeling of 5-Nitrofurazone in Pure Solvents and Binary Solvent Mixtures.

- Belton, D. (2017, May 16). Binary VLE calculations part 7: using the NRTL activity model for non-ideal systems [Video]. YouTube.

- RSC Advances. (2015).

- ChemRxiv. (2023).

- ResearchGate. (2020).

-

PubChem. (n.d.). 5-Ethyl-5-methylhydantoin. Retrieved from [Link]

- MIT Open Access Articles. (2021).

- AVEVA™ Documentation. (2025).

- CORE. (2010).

-

PrepChem.com. (n.d.). Synthesis of 5-ethyl-5-phenyl-hydantoin. Retrieved from [Link]

- ACS Division of Organic Chemistry. (2020). Common Solvents Used in Organic Chemistry: Table of Properties.

-

PubChem. (n.d.). Acetone. Retrieved from [Link]

-

PubChem. (n.d.). Methanol. Retrieved from [Link]

-

Chemsrc. (n.d.). Ethanol. Retrieved from [Link]

Sources

- 1. Modeling of Solid-Liquid Equilibria Using a Group Based NRTL Equation | Chemical Engineering Transactions [cetjournal.it]

- 2. Dimethylhydantoin | C5H8N2O2 | CID 6491 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 5-Ethyl-5-methylhydantoin | C6H10N2O2 | CID 82162 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. dissolutiontech.com [dissolutiontech.com]

- 5. scielo.br [scielo.br]

- 6. enamine.net [enamine.net]

- 7. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Crystal Structure Analysis of 5-Ethylhydantoin

Introduction: The Significance of Crystalline Structure in Drug Development

Hydantoin and its derivatives are a cornerstone in medicinal chemistry, forming the structural basis for a variety of pharmaceuticals, including anticonvulsants and antiarrhythmics.[1][2][3][4] The solid-state properties of an active pharmaceutical ingredient (API), governed by its crystal structure, are of paramount importance. These properties, including solubility, dissolution rate, stability, and bioavailability, are directly influenced by the arrangement of molecules in the crystal lattice. A thorough understanding of the crystal structure of a molecule like 5-Ethylhydantoin is therefore a critical step in its development as a potential therapeutic agent.[5]

This guide will walk through the essential steps to determine and analyze the crystal structure of this compound, a compound with the molecular formula C₅H₈N₂O₂.[5][6]

Physicochemical Properties of this compound and Related Compounds:

| Property | This compound | 5,5-Dimethylhydantoin | 5-Ethyl-5-methylhydantoin |

| Molecular Formula | C₅H₈N₂O₂[5][6] | C₅H₈N₂O₂[7] | C₆H₁₀N₂O₂[8][9][10] |

| Molecular Weight | 128.13 g/mol [5][6] | 128.13 g/mol [7] | 142.16 g/mol [8][9][11] |

| Melting Point | 117 - 121 °C[5] | 178 °C[7] | 144 - 150 °C[8][11] |

| Appearance | White to almost white crystalline powder[5] | White, crystalline solid[7] | White crystalline powder[8] |

Synthesis and Crystallization: The Foundation of Structural Analysis

A high-quality single crystal is the prerequisite for a successful crystal structure determination by X-ray diffraction. This section details the synthesis of this compound and the subsequent crystallization methodologies.

Synthesis of this compound

The Bucherer-Bergs reaction is a classic and efficient method for the synthesis of hydantoins from ketones or aldehydes. For this compound, the synthesis would typically start from propanal.

Reaction Workflow:

Caption: Synthesis of this compound via the Bucherer-Bergs reaction.

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: In a well-ventilated fume hood, dissolve potassium cyanide (KCN) and ammonium carbonate ((NH₄)₂CO₃) in a mixture of ethanol and water.

-

Addition of Aldehyde: To this solution, add propanal dropwise while stirring.

-

Reaction Conditions: Heat the mixture at a controlled temperature (typically 50-60 °C) for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture and acidify with a mineral acid (e.g., HCl) to precipitate the crude this compound.

-

Purification: Collect the precipitate by filtration, wash with cold water, and dry. The crude product should be purified by recrystallization from a suitable solvent (e.g., ethanol or water) to obtain a high-purity powder.[12]

Crystallization of this compound

The growth of single crystals suitable for X-ray diffraction is often the most challenging step. Several techniques can be employed, and the choice of solvent is critical.

Crystallization Workflow:

Caption: Common crystallization techniques for growing single crystals.

Experimental Protocol: Single Crystal Growth

-

Solvent Selection: Test the solubility of purified this compound in a range of solvents (e.g., ethanol, methanol, acetone, water, and mixtures thereof) at room temperature and elevated temperatures. An ideal solvent will dissolve the compound when hot but show limited solubility at room temperature.

-

Slow Evaporation: Prepare a saturated or near-saturated solution of this compound in a suitable solvent at room temperature. Loosely cover the container and allow the solvent to evaporate slowly over several days to weeks.

-

Slow Cooling: Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature. Allow the solution to cool to room temperature very slowly. This can be achieved by placing the container in a Dewar flask filled with hot water.

-

Vapor Diffusion: Place a concentrated solution of this compound in a small, open vial. Place this vial inside a larger, sealed container that contains a solvent in which the compound is insoluble but the solvent of the solution is soluble (the "anti-solvent"). The anti-solvent will slowly diffuse into the solution, reducing the solubility of the compound and promoting crystallization.

Single-Crystal X-ray Diffraction: Unveiling the Atomic Arrangement

Single-crystal X-ray diffraction (SC-XRD) is the definitive method for determining the three-dimensional atomic structure of a crystalline solid.[13]

SC-XRD Workflow:

Caption: The workflow for single-crystal X-ray diffraction analysis.

Experimental Protocol: Data Collection and Structure Determination

-

Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head.[14]

-

Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms. The crystal is then irradiated with monochromatic X-rays, and the diffraction pattern is recorded on a detector as the crystal is rotated.[13][15]

-

Data Processing: The collected diffraction data is processed to determine the unit cell dimensions and the intensities of the diffracted X-ray beams.

-

Structure Solution: The processed data is used to solve the crystal structure, which involves determining the positions of the atoms within the unit cell. This is typically achieved using direct methods or Patterson methods.

-

Structure Refinement: The initial structural model is refined to improve the agreement between the observed and calculated diffraction data. This process adjusts the atomic positions, and thermal parameters to obtain the final, accurate crystal structure.[16]

-

Validation: The final structure is validated using various crystallographic checks to ensure its quality and accuracy.

Analysis of the Crystal Structure: From Atomic Coordinates to Supramolecular Assembly

Once the crystal structure is determined, a detailed analysis is performed to understand the molecular geometry, intermolecular interactions, and crystal packing.

Molecular Geometry

The analysis begins with an examination of the bond lengths, bond angles, and torsion angles within the this compound molecule. These parameters provide insights into the conformation of the molecule in the solid state. For hydantoin derivatives, the planarity of the five-membered ring is a key feature to analyze.[1]

Intermolecular Interactions and Crystal Packing

The arrangement of molecules in the crystal lattice is dictated by intermolecular interactions, primarily hydrogen bonds. In hydantoins, the N-H groups act as hydrogen bond donors, and the carbonyl oxygen atoms act as hydrogen bond acceptors.[14][17] These interactions often lead to the formation of well-defined supramolecular motifs, such as chains or sheets.[1]

Hydrogen Bonding in Hydantoins:

Caption: Typical hydrogen bonding interactions between hydantoin molecules.

A Hirshfeld surface analysis can be employed to visualize and quantify the intermolecular interactions within the crystal.[1][16]

Spectroscopic and Computational Corroboration

While SC-XRD provides the definitive structure, spectroscopic and computational methods offer complementary information and can be used for validation.

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra confirm the molecular structure of the synthesized this compound.[14][18]

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the N-H and C=O functional groups, which can be compared to theoretical calculations.[9][14]

-

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound.[11]

Computational Crystal Structure Prediction